REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([C:10]([OH:12])=[O:11])=[CH:7][C:6]=2[CH:13]=1.[Na]>[Na].[Hg].[Hg].[OH-].[Na+]>[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH:8]([C:10]([OH:12])=[O:11])[CH2:7][C:6]=2[CH:13]=1 |f:2.3,5.6,^1:13,14|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C=C(O2)C(=O)O)C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
amalgam
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Na].[Hg]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mercury was separated
|
Type
|
FILTRATION
|
Details
|
the solution filtered
|
Type
|
ADDITION
|
Details
|
treated with excess 4 M sulphuric acid
|
Type
|
FILTRATION
|
Details
|
The precipitated acid was filtered off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over P2O5 in vacuo (1.5 g) I.R
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=CC2=C(CC(O2)C(=O)O)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |